Structural Identity Verification: Meta-Position Confirmation via InChIKey and SMILES
The unambiguous structural identity of 3-(3-Methylisoxazol-5-yl)aniline is defined by its unique InChIKey (BACHVIPKDQXWEC-UHFFFAOYSA-N) and SMILES (CC1=NOC(=C1)C2=CC(=CC=C2)N), which encode the meta-substitution pattern of the aniline group [1]. This is distinct from the ortho isomer (InChIKey: GOMRFUITKMRJLO-UHFFFAOYSA-N; SMILES: CC1=NOC(=C1)C2=CC=CC=C2N) [2] and the para isomer (InChIKey: CFOHIFUPLRXIGT-UHFFFAOYSA-N; SMILES: CC1=NOC(=C1)C2=CC=C(C=C2)N) [3]. The numerical InChIKey difference between isomers provides a definitive spectroscopic fingerprint for identity verification using techniques like NMR or LC-MS.
| Evidence Dimension | Structural Identity (InChIKey) |
|---|---|
| Target Compound Data | BACHVIPKDQXWEC-UHFFFAOYSA-N (meta isomer) |
| Comparator Or Baseline | Ortho isomer: GOMRFUITKMRJLO-UHFFFAOYSA-N; Para isomer: CFOHIFUPLRXIGT-UHFFFAOYSA-N |
| Quantified Difference | Unique InChIKey string per isomer, confirming distinct connectivity |
| Conditions | Computed by InChI 1.07.0 (PubChem) |
Why This Matters
Procurement of the correct meta isomer is non-negotiable for SAR reproducibility; the InChIKey enables unambiguous identity verification in the receiving laboratory.
- [1] PubChem. Compound Summary for CID 82598673: 3-(3-Methylisoxazol-5-yl)aniline. https://pubchem.ncbi.nlm.nih.gov/compound/1261236-40-1 (accessed 2026-04-23). View Source
- [2] PubChem. Compound Summary for CID 10559139: 2-(3-Methylisoxazol-5-yl)aniline. https://pubchem.ncbi.nlm.nih.gov/compound/199724-75-9 (accessed 2026-04-23). View Source
- [3] PubChem. Compound Summary for CID 82598671: 4-(3-Methylisoxazol-5-yl)aniline. https://pubchem.ncbi.nlm.nih.gov/compound/64656-94-6 (accessed 2026-04-23). View Source
